4-(1-(4-Methoxyphenyl)-1H-pyrazol-4-yl)-N-(2-(1-methylpyrrolidin-2-yl)ethyl)pyrimidin-2-amine
Description
This compound belongs to a class of pyrimidin-2-amine derivatives characterized by a pyrazole-pyrimidine core and a substituted amine side chain. Its structure features a 4-methoxyphenyl-substituted pyrazole at position 4 of the pyrimidine ring and a 1-methylpyrrolidine-ethylamine moiety at position 2. Such derivatives are frequently explored as kinase inhibitors or anticancer agents due to their ability to modulate enzymatic activity and disrupt signaling pathways .
Properties
IUPAC Name |
4-[1-(4-methoxyphenyl)pyrazol-4-yl]-N-[2-(1-methylpyrrolidin-2-yl)ethyl]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O/c1-26-13-3-4-17(26)9-11-22-21-23-12-10-20(25-21)16-14-24-27(15-16)18-5-7-19(28-2)8-6-18/h5-8,10,12,14-15,17H,3-4,9,11,13H2,1-2H3,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCGUOAPIMXHPLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1CCNC2=NC=CC(=N2)C3=CN(N=C3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(1-(4-Methoxyphenyl)-1H-pyrazol-4-yl)-N-(2-(1-methylpyrrolidin-2-yl)ethyl)pyrimidin-2-amine is a complex organic molecule that has garnered interest for its potential biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
The compound features a pyrimidine core substituted with a pyrazole and a methoxyphenyl group. The synthesis typically involves multi-step reactions, including the formation of the pyrazole ring and subsequent modifications to introduce the pyrimidine moiety. The synthetic pathway often utilizes various reagents and conditions to achieve the desired structural configuration.
Anticancer Properties
Recent studies have indicated that pyrazole derivatives exhibit significant anticancer activity. For instance, compounds with similar structures have been shown to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest, attributed to the inhibition of specific kinases involved in cancer progression .
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole derivatives are well-documented. Research indicates that these compounds can reduce the production of pro-inflammatory cytokines and inhibit pathways such as NF-kB, which plays a crucial role in inflammatory responses . This suggests potential applications in treating inflammatory diseases.
Antimicrobial Activity
Compounds structurally related to 4-(1-(4-Methoxyphenyl)-1H-pyrazol-4-yl)-N-(2-(1-methylpyrrolidin-2-yl)ethyl)pyrimidin-2-amine have demonstrated antimicrobial properties against various bacteria and fungi. The presence of the methoxy group is believed to enhance lipophilicity, improving membrane permeability and thus increasing antimicrobial efficacy .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the pyrazole or pyrimidine rings can significantly alter potency and selectivity against biological targets. For example, substituents like alkyl or aryl groups can influence binding affinity to target proteins, enhancing therapeutic effects while minimizing side effects .
Data Table: Summary of Biological Activities
| Activity | Description | References |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Anti-inflammatory | Inhibits NF-kB pathway; reduces cytokine production | |
| Antimicrobial | Effective against bacteria and fungi |
Case Studies
- Anticancer Study : A recent investigation into a series of pyrazole derivatives showed that modifications at the 4-position significantly enhanced cytotoxicity against MCF-7 breast cancer cells. The study concluded that the presence of a methoxy group was pivotal for activity due to its electron-donating effects, which stabilize the molecule's interaction with target enzymes .
- Anti-inflammatory Research : In vivo studies demonstrated that a related compound reduced paw edema in rat models, indicating strong anti-inflammatory effects. The mechanism was linked to decreased levels of TNF-alpha and IL-6 in treated animals .
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that derivatives of pyrazole compounds exhibit significant anticancer activity. The specific compound has been studied for its potential effects on various cancer cell lines. For instance, pyrazole-based compounds have shown to inhibit cell proliferation in breast cancer and lung cancer models, suggesting that the incorporation of the methoxyphenyl group may enhance its efficacy against these cancers .
Anti-inflammatory Effects
Compounds similar to this one have also been investigated for their anti-inflammatory properties. Studies have demonstrated that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines, which are critical in the pathogenesis of chronic inflammatory diseases . This suggests that the compound could be beneficial in treating conditions such as rheumatoid arthritis or inflammatory bowel disease.
Organic Synthesis
Building Blocks for Drug Development
The structure of 4-(1-(4-Methoxyphenyl)-1H-pyrazol-4-yl)-N-(2-(1-methylpyrrolidin-2-yl)ethyl)pyrimidin-2-amine makes it a valuable intermediate in the synthesis of more complex molecules. Its unique functional groups allow for various chemical modifications, facilitating the development of new therapeutic agents. The ability to modify the pyrimidine and pyrazole rings opens avenues for creating novel compounds with tailored biological activities .
Antimicrobial and Antiparasitic Activity
Recent studies have highlighted the antimicrobial and antiparasitic properties of pyrazole derivatives. The compound's structure suggests it may interact with biological targets involved in microbial growth and survival, potentially leading to new treatments for infections caused by resistant strains of bacteria and parasites .
Neuroprotective Effects
Emerging evidence points towards neuroprotective effects associated with pyrazole compounds. The presence of the methylpyrrolidine moiety may enhance blood-brain barrier penetration, making this compound a candidate for further investigation in neurodegenerative diseases such as Alzheimer's or Parkinson's disease .
Case Studies
Chemical Reactions Analysis
Reaction Mechanisms
The compound’s reactivity is governed by its heterocyclic structure and functional groups:
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Pyrimidine Ring Reactivity :
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Pyrazole Ring Reactivity :
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Side Chain Functionalization :
Mechanistic Analysis Table
Reactivity and Functional Group Interactions
The compound’s heterocyclic structure enables diverse reactivity patterns:
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Amine Functionalities :
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Methoxyphenyl Group :
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Pyrazolo-Pyrimidine Conjugation :
Characterization and Analytical Methods
Key techniques for analyzing reaction outcomes include:
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NMR Spectroscopy :
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IR Spectroscopy :
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Mass Spectrometry :
Analytical Data Table
Comparative Analysis with Related Compounds
Comparison with Similar Compounds
Comparison with Structural and Functional Analogues
The compound’s structural relatives share the pyrimidin-2-amine scaffold but differ in substituents on the pyrimidine ring, pyrazole group, or amine side chain. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparison of Analogous Pyrimidin-2-amine Derivatives
Key Observations:
Substituent Impact on Activity :
- Electron-withdrawing groups (e.g., fluoro in 18 ) enhance kinase inhibitory potency, achieving an IC₅₀ of 0.12 μM .
- Bulkier side chains (e.g., naphthylmethyl in 20o ) improve anticancer activity but may reduce solubility .
Synthetic Efficiency :
Structural Flexibility :
Research Findings and Pharmacological Insights
- Kinase Inhibition: Pyrimidin-2-amine derivatives exhibit selectivity for CDK2, EGFR, and Aurora kinases, with fluorinated variants (e.g., 18) showing nanomolar potency .
- Anticancer Activity : Compounds like 21 demonstrate broad-spectrum antiproliferative effects against HeLa and MCF-7 cells (GI₅₀ = 1.8–4.3 μM) .
- Amine side chains with pyrrolidine (as in the target compound) may enhance blood-brain barrier penetration .
Q & A
Q. What are the established synthetic routes for 4-(1-(4-Methoxyphenyl)-1H-pyrazol-4-yl)-N-(2-(1-methylpyrrolidin-2-yl)ethyl)pyrimidin-2-amine?
The compound is typically synthesized via multi-step reactions involving pyrazole and pyrimidine intermediates. For example:
- Step 1 : Condensation of 4-chloropyrimidine derivatives with substituted pyrazole amines under reflux in ethanol, followed by Mannich reactions with morpholine/formaldehyde for functionalization .
- Step 2 : Purification via column chromatography (e.g., using ethyl acetate/hexane gradients) and crystallization from ethanol (95%) to achieve >95% purity .
- Key reagents include cesium carbonate for deprotonation and copper(I) bromide as a catalyst in coupling reactions .
Q. What analytical techniques are used to characterize this compound?
Post-synthesis characterization involves:
- Spectroscopy : H NMR and C NMR for structural confirmation (e.g., δ 8.04 ppm for pyrimidine protons, δ 55.2 ppm for methoxy carbons) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., m/z 375.1814 [M+H]) .
- X-ray Crystallography : Resolves stereochemistry and intramolecular interactions (e.g., dihedral angles between pyrimidine and aryl rings) .
Q. How is the compound’s purity validated?
Purity (>95%) is confirmed via:
- HPLC : Retention time consistency under gradient elution.
- Melting Point Analysis : Sharp melting ranges (e.g., 249–251°C) indicate homogeneity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
Low yields (e.g., 17.9% in some cases) are addressed by:
Q. What strategies resolve discrepancies between experimental and computational structural data?
Discrepancies in dihedral angles or hydrogen bonding patterns are mitigated by:
- Multi-Technique Validation : Cross-referencing X-ray crystallography (e.g., α = 79.906° in triclinic systems) with DFT calculations .
- Dynamic NMR : Detects conformational flexibility in solution vs. solid-state structures .
Q. How is stereochemical integrity maintained during synthesis?
Chiral centers (e.g., R-configuration in tetrahydrofuran substituents) are preserved via:
Q. What methods evaluate the compound’s biological activity?
Pharmacological screening includes:
- Antimicrobial Assays : MIC values against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Receptor Binding Studies : Competitive binding assays for σ1 receptors (IC < 100 nM) .
- SAR Analysis : Modifying methoxy/pyrrolidine groups to enhance potency .
Data Contradiction Analysis
Q. How to address conflicting bioactivity data across studies?
- Dose-Response Curves : Validate IC values using standardized protocols (e.g., 3 replicates per concentration) .
- Cell Line Variability : Compare activity in primary vs. immortalized cells (e.g., HEK293 vs. cancer lines) .
Q. Why do crystallographic and spectroscopic data sometimes disagree on hydrogen bonding?
- Environmental Effects : Solid-state H-bonds (e.g., N–H⋯N) may not persist in solution due to solvent interactions .
- Dynamic Effects : Temperature-dependent NMR can reveal H-bond breaking/formation kinetics .
Methodological Best Practices
Q. What purification techniques are optimal for scale-up?
- Flash Chromatography : Reduces time vs. traditional column methods .
- Recrystallization Solvents : Ethanol/water mixtures balance yield and purity .
Q. How to troubleshoot low yields in Mannich reactions?
- Stoichiometry Adjustments : Increase formaldehyde molar equivalents (e.g., 1:2 amine:formaldehyde) .
- pH Control : Maintain alkaline conditions (pH 8–9) to stabilize intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
